Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate
Description
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate is a piperazine-derived compound featuring a pyridin-2-yloxy-substituted benzoyl group at the 4-position of the piperazine ring and an ethyl ester at the 1-position. Piperazine derivatives are widely studied for their versatility in drug design, particularly as kinase inhibitors, receptor modulators, and enzyme-targeting agents .
Properties
IUPAC Name |
ethyl 4-(3-pyridin-2-yloxybenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-25-19(24)22-12-10-21(11-13-22)18(23)15-6-5-7-16(14-15)26-17-8-3-4-9-20-17/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNMCBDVFMNFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 3-(pyridin-2-yloxy)benzoic acid. This can be achieved through the reaction of 3-hydroxybenzoic acid with 2-chloropyridine in the presence of a base such as potassium carbonate.
Coupling with Piperazine: The benzoyl intermediate is then coupled with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzoyl-piperazine intermediate.
Esterification: Finally, the benzoyl-piperazine intermediate is esterified with ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate serves as a scaffold for the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance efficacy against various diseases, particularly those affecting the central nervous system. Research indicates potential applications in treating conditions such as depression, anxiety, and neurodegenerative disorders due to its ability to modulate neurotransmitter systems.
Biological Studies
The compound is investigated for its interactions with enzymes and receptors. Its pyridin-2-yloxy moiety can engage in hydrogen bonding and π-π interactions, which are crucial for binding affinity to target proteins. Studies have shown that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in cancer treatment .
Industrial Applications
In addition to medicinal uses, this compound is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities. Its versatility makes it valuable in the production of specialty chemicals and materials.
Case Studies and Research Findings
- Neuropharmacological Studies : Research has demonstrated that derivatives of this compound exhibit significant activity against serotonin receptors, suggesting potential use in treating mood disorders .
- Enzyme Inhibition : A study focused on the compound's ability to inhibit specific kinases involved in cancer cell proliferation showed promising results, indicating its potential as an anticancer agent .
- Synthesis Optimization : Recent studies have highlighted the importance of optimizing synthetic routes to improve yield and purity of this compound, which is critical for its application in research and industry.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyridin-2-yloxy moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity through its basic nitrogen atoms. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituents on the benzoyl group, the piperazine/piperidine core, and the ester moiety. Key comparisons include:
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
Key Observations :
- Coupling Agents : HATU/DIEA is widely used for amide bond formation in analogs like S5 , suggesting compatibility with the target compound’s synthesis.
- Reductive Amination : Piperidine-containing analogs (e.g., ) require distinct strategies, highlighting the flexibility of piperazine cores in synthetic design.
Key Observations :
- Receptor Antagonism : Piperazine derivatives with aromatic substituents (e.g., p-MPPI ) show potent receptor interactions, suggesting the target compound’s pyridin-2-yloxy group may similarly modulate receptor binding.
Biological Activity
Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a benzoyl moiety, and a pyridin-2-yloxy group. Its structure allows for diverse interactions with biological targets, which is crucial for its activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.34 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The pyridin-2-yloxy moiety can engage in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to target proteins. The piperazine ring contributes to this affinity through its basic nitrogen atoms, allowing modulation of protein activity, which can lead to various biological effects such as enzyme inhibition or receptor modulation.
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against Leishmania species. It acts as an inhibitor of CYP5122A1, an enzyme involved in sterol biosynthesis in Leishmania. In vitro assays demonstrated that certain analogs derived from this compound exhibited potent inhibition of L. donovani promastigote proliferation with effective concentrations in the low micromolar range .
Central Nervous System (CNS) Effects
This compound has been explored for its potential in treating CNS disorders. Its structure allows it to interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways. This interaction may lead to therapeutic effects in conditions such as anxiety or depression, although further studies are required to elucidate specific pathways and efficacy .
Case Studies and Research Findings
- Leishmania Inhibition : A study screened various compounds against CYP51 and CYP5122A1, identifying this compound as a promising lead with significant selectivity for inhibiting Leishmania growth .
- CNS Activity : Research indicated that compounds with similar structures displayed neuroprotective effects and potential as antidepressants by modulating serotonin receptors, suggesting that this compound could follow similar pathways .
- Cancer Cell Proliferation : In vitro assays revealed that derivatives of this compound could inhibit the proliferation of cancer cell lines, indicating potential anticancer properties related to its mechanism of action on specific molecular targets within the cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
